molecular formula C24H25N3O2 B5994752 2-benzamido-N-[4-(diethylamino)phenyl]benzamide

2-benzamido-N-[4-(diethylamino)phenyl]benzamide

Cat. No.: B5994752
M. Wt: 387.5 g/mol
InChI Key: FYNQJPPDQLEUFJ-UHFFFAOYSA-N
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Description

2-benzamido-N-[4-(diethylamino)phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of two benzamide groups attached to a central phenyl ring, which is further substituted with a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-[4-(diethylamino)phenyl]benzamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Intermediate: The initial step involves the preparation of 4-(diethylamino)aniline by reacting diethylamine with 4-nitroaniline under reducing conditions.

    Coupling Reaction: The intermediate 4-(diethylamino)aniline is then coupled with benzoyl chloride in the presence of a base such as pyridine to form N-[4-(diethylamino)phenyl]benzamide.

    Amidation: The final step involves the reaction of N-[4-(diethylamino)phenyl]benzamide with benzoyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-[4-(diethylamino)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the diethylamino group, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized benzamide derivatives.

    Reduction: Formation of reduced benzamide derivatives.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

2-benzamido-N-[4-(diethylamino)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-benzamido-N-[4-(diethylamino)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(quinazolin-2-yl)phenyl)benzamide: Known for its anti-angiogenesis activities.

    3-((4-(diethylamino)phenyl)diazenyl)-2-hydroxy-N-(2-methoxyphenyl)benzamide: Used in various research studies for its unique properties.

Uniqueness

2-benzamido-N-[4-(diethylamino)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both benzamide and diethylamino groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-benzamido-N-[4-(diethylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c1-3-27(4-2)20-16-14-19(15-17-20)25-24(29)21-12-8-9-13-22(21)26-23(28)18-10-6-5-7-11-18/h5-17H,3-4H2,1-2H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNQJPPDQLEUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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